Neocucurbitacin A
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Overview
Description
Neocucurbitacin A is a member of the cucurbitacin family, a group of biochemical compounds primarily found in plants of the Cucurbitaceae family, such as pumpkins and gourds . These compounds are known for their bitter taste and have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neocucurbitacin A can be synthesized through various chemical reactions involving the modification of cucurbitane-type triterpenoids. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. Specific reagents and conditions vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of cucurbitacins from natural sources, followed by purification and chemical modification. Common extraction methods include maceration and solvent fractionation, while purification is often achieved through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Neocucurbitacin A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms against herbivores.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis and inhibiting cell proliferation in cancer cells
Mechanism of Action
Neocucurbitacin A exerts its effects through several molecular mechanisms:
Apoptosis Induction: Activates apoptotic pathways, leading to programmed cell death in cancer cells.
Cell Cycle Arrest: Inhibits cell cycle progression, preventing cancer cell proliferation.
Cytoskeletal Disruption: Interferes with the cytoskeleton, affecting cell shape and motility
Comparison with Similar Compounds
Neocucurbitacin A is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:
Cucurbitacin B: Known for its potent anticancer properties.
Cucurbitacin D: Studied for its anti-inflammatory and hepatoprotective effects.
Cucurbitacin E: Investigated for its ability to inhibit cell proliferation and survival in glioblastoma
Properties
Molecular Formula |
C31H42O8 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(E,6R)-6-[(1R,2R,3aS,3bS,9bR,11aR)-2-hydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1,2,3,3b,4,11-hexahydroindeno[4,5-h]isochromen-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C31H42O8/c1-17(32)39-26(2,3)13-12-22(34)31(9,37)24-20(33)14-28(6)21-11-10-18-19(16-38-25(36)27(18,4)5)30(21,8)23(35)15-29(24,28)7/h10,12-13,16,20-21,24,33,37H,11,14-15H2,1-9H3/b13-12+/t20-,21+,24+,28+,29-,30+,31+/m1/s1 |
InChI Key |
HYFYMBIOLAVRJT-RCGDNWHNSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4C3=COC(=O)C4(C)C)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3=COC(=O)C4(C)C)C)C)C)O)O |
Origin of Product |
United States |
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